molecular formula C14H12BrN3O2S B4116387 N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea

N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea

Cat. No. B4116387
M. Wt: 366.23 g/mol
InChI Key: SQPRKMVWFJCENG-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea, also known as Br-NPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. In particular, N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea has been shown to inhibit the activity of protein tyrosine phosphatases, which are involved in the regulation of cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis. In addition, N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea is its high potency, making it a valuable tool for studying the inhibition of protein tyrosine phosphatases. However, its high potency also presents a challenge in terms of determining the optimal concentration for use in experiments. In addition, N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea is highly insoluble in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea. One area of interest is the development of N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea derivatives with improved solubility and bioavailability for use in drug development. Another area of interest is the exploration of the potential applications of N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea in environmental science, particularly in the removal of heavy metals from water. Finally, further studies are needed to fully elucidate the mechanism of action of N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea and its potential therapeutic applications in various diseases.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea has been shown to exhibit antitumor and antiviral activities, making it a potential candidate for drug development. In material science, N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea has been used as a building block in the synthesis of novel organic materials with unique optical and electronic properties. In environmental science, N-(2-bromo-4-methylphenyl)-N'-(4-nitrophenyl)thiourea has been used as a ligand in the synthesis of metal-organic frameworks for the removal of heavy metals from water.

properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2S/c1-9-2-7-13(12(15)8-9)17-14(21)16-10-3-5-11(6-4-10)18(19)20/h2-8H,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQPRKMVWFJCENG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-methylphenyl)-3-(4-nitrophenyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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